molecular formula C18H20N2O2S2 B2707725 2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 393837-27-9

2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2707725
CAS No.: 393837-27-9
M. Wt: 360.49
InChI Key: QQWNQKNDFKIZNX-UHFFFAOYSA-N
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Description

2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic thiophene derivative with a unique structural framework characterized by a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a phenylthio-propanamido moiety at position 2.

Properties

IUPAC Name

2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c19-17(22)16-13-8-4-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWNQKNDFKIZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCSC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring system.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The specific industrial methods for this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

Compound Nitric Oxide Scavenging (%) DPPH Scavenging (%)
92a (Cyanoacetamido-dimethyl) 56.9 58.2
92b (Cyanoacetamido-tetrahydro) 55.5 54.7
Target Compound (Phenylthio) Data not reported Data not reported

Source:

Anticholinesterase Activity: Piperazine-Linked Derivatives

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (122) demonstrates 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil (40%). The amide linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding . The target compound’s phenylthio group lacks hydrogen-bonding capacity, suggesting weaker AChE inhibition unless compensated by hydrophobic interactions.

Table 2: AChE Inhibition of Thiophene Derivatives

Compound % AChE Inhibition IC50/Concentration
Compound 122 (Piperazine-linked) 60% 2.6351 mM
Donepezil (Reference) 40% N/A
Target Compound (Phenylthio) Data pending Data pending

Source:

Antinociceptive Activity: Cyano-Substituted Derivatives

2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates exhibit significant antinociceptive effects in mice, with low acute toxicity (Class V). The nitrile group stabilizes the molecule through dipole interactions .

Substituent Effects on Physicochemical Properties

  • Chloropropanamido Analog (CAS 302936-04-5): Soluble in DMSO and methanol, with a molecular weight of 286.77 g/mol . The phenylthio analog is likely less polar, affecting solubility.
  • tert-Butyl-Substituted Analog (CAS 68746-25-8) : The bulky tert-butyl group may sterically hinder target binding compared to the planar phenylthio group .

Table 3: Physicochemical Properties of Analogs

Compound Molecular Weight Solubility Key Substituent
Chloropropanamido Analog 286.77 DMSO, Methanol 3-Chloropropanamido
tert-Butyl-Substituted Analog 252.37 Not reported 6-tert-Butyl
Target Compound (Phenylthio) Calculated Likely DMSO 3-(Phenylthio)propanamido

Sources:

Biological Activity

The compound 2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.4 g/mol

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives. For instance, compounds structurally similar to the target compound have shown significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, indicating that these compounds could serve as promising candidates for treating oxidative stress-related diseases .

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial and fungal strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of several pathogens, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydrobenzo[b]thiophene may possess anti-inflammatory properties. These compounds have been evaluated for their ability to reduce inflammation markers in cellular models, pointing to their potential use in developing anti-inflammatory drugs .

The biological activities of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress and inflammation pathways.
  • Receptor Binding : It could interact with receptors that modulate immune responses or cellular signaling pathways.

Study 1: Antioxidant Evaluation

A study conducted on synthesized tetrahydrobenzo[b]thiophene derivatives found that several compounds demonstrated substantial antioxidant activity. Molecular docking studies were performed to analyze binding affinities with the Keap1 protein, which is crucial in regulating antioxidant responses. The most potent compounds showed significant interactions with Keap1, indicating a mechanism for their antioxidant effects .

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening involving various strains of bacteria and fungi, this compound was tested alongside known antibiotics. Results indicated that this compound exhibited comparable efficacy to some standard treatments, suggesting its viability as a lead compound for further development in antimicrobial therapies.

Summary of Findings

Activity Type Findings
AntioxidantSignificant activity comparable to ascorbic acid
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryPotential reduction in inflammation markers

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

Methodological Answer:
The compound is typically synthesized via cyclocondensation or acylation reactions. For example:

  • Cyclocondensation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol under reflux to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO .
  • Acylation : Use succinic anhydride or maleic anhydride in dry CH₂Cl₂ to introduce acyl groups at the 2-amino position, followed by purification via reverse-phase HPLC or methanol recrystallization .
    Key Parameters : Reaction time (12-24 hrs), solvent choice (ethanol, CH₂Cl₂), and purification methods (HPLC, recrystallization) significantly impact yield and purity.

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to specific protons and carbons. For example, the NH proton in the carboxamide group appears at δ 10–12 ppm, while aromatic protons in the phenylthio group resonate at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1680 cm⁻¹), NH (3300–3400 cm⁻¹), and C-O (1260–1280 cm⁻¹) stretches .
  • LC-MS/HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 212 for intermediate compounds) .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of anhydrides or aldehydes .
  • Catalyst Use : Add triethylamine (0.5–1.0 mL) to accelerate acylation or cyclocondensation .
  • Temperature Control : Reflux in ethanol (78°C) for azomethine formation, followed by room-temperature heterocyclization to avoid side reactions .
  • Yield Tracking : Compare yields across conditions using TLC or HPLC (e.g., compound 23: 85% yield with succinic anhydride vs. 75% with maleic anhydride) .

Advanced: What experimental strategies can elucidate the mechanism of biological activity (e.g., antibacterial or anti-inflammatory effects)?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure tyrosinase or COX-2 inhibition using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
  • Molecular Docking : Model interactions between the compound’s phenylthio group and enzyme active sites (e.g., using AutoDock Vina) .
  • ROS Scavenging Assays : Quantify antioxidant activity via DPPH or ABTS radical scavenging, correlating with substituent electronegativity .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate in ).
  • Dynamic NMR : Resolve overlapping peaks by varying temperature or solvent (e.g., CDCl₃ vs. DMSO-d₆ for NH proton shifts) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry for crystalline derivatives .

Advanced: What strategies are effective for designing derivatives with enhanced target specificity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenylthio group with heterocycles (e.g., pyrazolo or triazino groups) to modulate lipophilicity and binding affinity .
  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position of the phenyl ring to enhance enzyme inhibition .
  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., tert-butyl esters) for improved bioavailability .

Advanced: How can researchers systematically compare biological activity across structural analogs?

Methodological Answer:

  • SAR Tables : Tabulate IC₅₀ values against substituent type (e.g., compound 23: IC₅₀ = 12 μM for antibacterial activity vs. compound 26: IC₅₀ = 28 μM) .
  • Cluster Analysis : Group compounds by substituent electronegativity, steric bulk, or logP to identify activity trends .
  • In Vivo/In Vitro Correlation : Compare anti-inflammatory activity in murine models (e.g., carrageenan-induced edema) with in vitro COX-2 inhibition data .

Advanced: What computational methods predict solubility and stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model compound behavior in aqueous solutions to predict aggregation or hydrolysis .
  • pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting solubility (e.g., carboxamide pKa ≈ 8–10) .
  • Forced Degradation Studies : Expose the compound to UV light, heat, or pH extremes (e.g., pH 1–13) and monitor decomposition via HPLC .

Advanced: How can reaction mechanisms for heterocyclic ring formation be validated?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled acetic acid to trace oxygen incorporation during cyclocondensation .
  • Kinetic Studies : Monitor intermediate formation (e.g., azomethines) via time-resolved NMR or UV-Vis spectroscopy .
  • DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., nucleophilic attack of the amino group on aldehydes) .

Advanced: What methodologies address low yields in multi-step syntheses?

Methodological Answer:

  • Flow Chemistry : Optimize acylation and cyclocondensation in continuous flow reactors to reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 mins vs. 24 hrs for azomethine formation) .
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for intermediates .

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